molecular formula C20H25ClN2O B10859838 Spiclamine CAS No. 90243-97-3

Spiclamine

Cat. No.: B10859838
CAS No.: 90243-97-3
M. Wt: 344.9 g/mol
InChI Key: KIYTZWUWLDEAMW-LNKGRISISA-N
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Description

Spiclamine is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a tropane alkaloid, similar to scopolamine, and is known for its anticholinergic effects. Tropane alkaloids are a class of naturally occurring chemical compounds that have a bicyclic structure and are found in plants of the Solanaceae family .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of spiclamine involves several synthetic routes, including the use of magnetic field-induced crystallization. This method is based on the difference in solubility between this compound and its hydrobromide form. The process involves salifying crystallization, followed by treatment with a magnetic field to achieve high purity . The influence of crystallization solvents and magnetic field intensity on the crystallization process has been studied to optimize the yield and purity of this compound .

Industrial Production Methods: Industrial production of this compound primarily relies on large-scale field plant cultivation of hybrids between Duboisia myoporoides and Duboisia leichhardtii. Biotechnological approaches, such as the use of callus cultures or genetically transformed hairy root cultures, have been explored but are not yet competitive with traditional methods .

Chemical Reactions Analysis

Types of Reactions: Spiclamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to produce derivatives with specific functions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like chlorine or bromine .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound that have been modified to enhance their pharmacological properties. For example, the oxidation of this compound can produce compounds with increased anticholinergic activity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to spiclamine include scopolamine, hyoscyamine, and atropine. These compounds share a similar tropane ring structure and exhibit anticholinergic properties .

Uniqueness: What sets this compound apart from these similar compounds is its unique combination of high potency and reduced side effects. While scopolamine and hyoscyamine are well-known for their anticholinergic effects, this compound offers a more favorable therapeutic profile with fewer adverse reactions .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, combined with its wide range of applications, make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

CAS No.

90243-97-3

Molecular Formula

C20H25ClN2O

Molecular Weight

344.9 g/mol

IUPAC Name

4-[(1'R,3'S,4'S,5R)-3'-(4-chlorophenyl)spiro[3,4-dihydropyrrole-5,2'-bicyclo[2.2.1]heptane]-2-yl]morpholine

InChI

InChI=1S/C20H25ClN2O/c21-17-5-2-14(3-6-17)19-15-1-4-16(13-15)20(19)8-7-18(22-20)23-9-11-24-12-10-23/h2-3,5-6,15-16,19H,1,4,7-13H2/t15-,16+,19+,20+/m0/s1

InChI Key

KIYTZWUWLDEAMW-LNKGRISISA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H]([C@@]23CCC(=N3)N4CCOCC4)C5=CC=C(C=C5)Cl

Canonical SMILES

C1CC2CC1C(C23CCC(=N3)N4CCOCC4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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